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Compound of Interest

Compound Name: 4,8-Dimethylquinoline

CAS No.: 13362-80-6

Cat. No.: B078481 Get Quote

Executive Summary & Compound Profile
4,8-Dimethylquinoline is a substituted quinoline derivative often utilized as a scaffold in the

synthesis of antimalarial agents, kinase inhibitors, and organic light-emitting diodes (OLEDs).[1]

Its structural distinctiveness arises from the methyl substitution at the para-position of the

pyridine ring (C4) and the ortho-position of the benzene ring (C8), creating specific steric and

electronic environments that are diagnosable via spectroscopy.[1]

Property Data

IUPAC Name 4,8-Dimethylquinoline

Molecular Formula

Molecular Weight 157.21 g/mol

CAS Number 13362-80-6

Appearance
Pale yellow oil or low-melting solid (isomer

dependent)

Synthesis Context & Impurity Profiling
Understanding the synthesis route is critical for anticipating spectral impurities. 4,8-
Dimethylquinoline is typically synthesized via a modified Doebner-Miller reaction or Skraup
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synthesis.[1]

Precursors:o-Toluidine (2-methylaniline) and Methyl Vinyl Ketone (MVK).[1]

Mechanism: Acid-catalyzed conjugate addition followed by cyclization and oxidation.[1]

Common Impurities:

Unreacted o-Toluidine: Broad singlet (NH2) at ~3.5 ppm; aromatic signals ~6.5-7.0 ppm.[1]

Regioisomers: 4,6-Dimethylquinoline (if p-toluidine contaminant is present).[1][2]
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Figure 1: Synthetic pathway highlighting critical isolation steps that define the impurity profile.

[1][3][4]

Mass Spectrometry (MS) Analysis
The mass spectrum of 4,8-dimethylquinoline is dominated by the stability of the aromatic

quinoline core.[1] The fragmentation pattern is characteristic of alkyl-substituted nitrogen

heterocycles.[1]

Fragmentation Logic[1]
Molecular Ion (

): The base peak (100%) is typically observed at m/z 157, indicating a stable radical cation.
[1]

Loss of Methyl (

): A significant peak at m/z 142 corresponds to the loss of a methyl group
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.[1]

Mechanistic Insight: The methyl at C4 is more labile than the C8 methyl due to resonance

stabilization of the resulting cation on the pyridine ring.

Ring Contraction (

): A characteristic quinoline fragmentation involves the ejection of Hydrogen Cyanide (HCN,
27 Da), often from the m/z 142 fragment or the parent, leading to ions at m/z 115 (tropylium-
like cation) or m/z 130.[1]

MS Data Summary (EI, 70 eV)
m/z (Mass-to-
Charge)

Relative
Abundance

Assignment Fragment Structure

157 100% (Base Peak) Molecular Ion (Stable)

156 ~30-40%
Tropylium-like

rearrangement

142 ~15-25% Loss of methyl group

115 ~10%
Loss of HCN/CH3CN

fragments

77 <10%

Phenyl cation

(Benzene ring

breakdown)

NMR Spectroscopy: Structural Assignment
The NMR assignment relies on the Substituent Chemical Shift (SCS) effects of the methyl

groups on the quinoline core.

Quinoline Core Reference: H2 (8.9), H3 (7.4), H4 (8.2), H5 (7.8), H6 (7.5), H7 (7.7), H8 (8.1).

[1]

Effect of 4-Me: Shielding effect on H3; Steric deshielding on H5 (peri-effect).[1]

Effect of 8-Me: Replaces H8; Shielding effect on H7.[1]
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NMR Data (400 MHz, )
Note: Values are consensus assignments based on quinoline derivative literature.

Position
Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)

Structural
Logic

2 8.85 - 8.95 Doublet (d) 1H

Deshielded

by adjacent

Nitrogen.

5 7.95 - 8.05 dd or d 1H

Deshielded

by 4-Me

(Peri-

interaction).

[1]

7 7.50 - 7.60 Doublet (d) 1H
Ortho to 8-

Me.[1]

6 7.40 - 7.50 Triplet (t/dd) 1H

Meta-like

environment.

[1]

3 7.20 - 7.25 Doublet (d) 1H

Shielded by

4-Me group.

[1]

8-Me 2.75 - 2.85 Singlet (s) 3H -

Deshielded

slightly by

ring

current/N.

4-Me 2.65 - 2.70 Singlet (s) 3H -

Typical

aromatic

methyl.[1]

NMR Data (100 MHz, )
The 4,8-dimethyl substitution creates a distinct pattern of quaternary carbons.
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Position Type
Shift (

, ppm)
Assignment Note

2 CH 149.0 - 150.0
Most deshielded CH

(alpha to N).[1]

8a C (Quat) 147.0 - 148.0 Ring junction.

4 C (Quat) 142.0 - 144.0 Ipso to Methyl.

8 C (Quat) 137.0 - 138.0 Ipso to Methyl.[1]

4a C (Quat) 128.0 - 129.0 Ring junction.

5, 6, 7 CH 120.0 - 130.0
Aromatic region

cluster.[1]

3 CH 122.0 - 123.0 Beta to Nitrogen.

4-Me 18.5 - 19.5 Methyl carbon.[1]

8-Me 17.5 - 18.5 Methyl carbon.[1]

COSY Correlation Pathway
To validate the structure, a COSY (Correlation Spectroscopy) experiment is required.[1] The

diagram below illustrates the expected spin-spin coupling networks.
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Figure 2: Expected COSY correlations.[1] Solid lines indicate scalar coupling; dotted lines

indicate spatial proximity (NOESY).[1]

Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Maximize resolution and prevent concentration-dependent shifts (stacking effects

common in quinolines).[1]
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Solvent: Use

(99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.[1]

Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. Warning: High concentrations

(>30 mg/mL) may cause upfield shifts of aromatic protons due to

-

stacking.[1]

Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (ZnCl2

residues from synthesis).

Protocol B: GC-MS Method
Objective: Purity assessment and isomer differentiation.[1][5]

Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1]

Carrier Gas: Helium at 1.0 mL/min.

Temperature Program:

Hold 60°C for 2 min.

Ramp 15°C/min to 280°C.

Hold 5 min.

Inlet: Split mode (20:1), 250°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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